molecular formula C10H14O4 B1265998 3,4-Diisopropoxy-3-cyclobutene-1,2-dione CAS No. 61699-62-5

3,4-Diisopropoxy-3-cyclobutene-1,2-dione

Cat. No.: B1265998
CAS No.: 61699-62-5
M. Wt: 198.22 g/mol
InChI Key: KCZPGGVPQXQGEJ-UHFFFAOYSA-N
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Description

3,4-Diisopropoxy-3-cyclobutene-1,2-dione: is a chemical compound with the molecular formula C10H14O4 Diisopropyl squarate . This compound is characterized by its cyclobutene ring structure with two isopropoxy groups attached at the 3 and 4 positions, and two carbonyl groups at the 1 and 2 positions. It is a white to almost white powder or crystalline solid at room temperature .

Mechanism of Action

Target of Action

It’s known that the compound is used in the preparation of other complex molecules , suggesting it may interact with a variety of molecular targets.

Mode of Action

It is used as a building block in the synthesis of other compounds . The compound’s interactions with its targets would depend on the specific reactions involved in these syntheses.

Biochemical Analysis

Biochemical Properties

3,4-Diisopropoxy-3-cyclobutene-1,2-dione plays a significant role in biochemical reactions, particularly in the synthesis of ferrocene derivatives. It interacts with various enzymes and proteins, facilitating the formation of complex organic compounds. The compound is known to be involved in the preparation of 1,1′-bis{3-(4-isopropoxy-3-cyclobutene-1,2-dioxo)}ferrocene and 3-isopropoxy-4-ferrocenyl-3-cyclobutene-1,2-dione

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to cause skin irritation, serious eye irritation, and respiratory irritation . These effects suggest that this compound can significantly impact cellular health and function, necessitating careful handling and usage in laboratory settings.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It acts as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s molecular structure allows it to interact with specific enzymes, leading to changes in gene expression and cellular function

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are important factors in its laboratory use. The compound has a melting point of 43-45°C and a boiling point of 110°C at 0.04 mmHg . These properties indicate that it is relatively stable under standard laboratory conditions. Long-term exposure may lead to degradation, affecting its efficacy in biochemical experiments. Studies have shown that the compound can cause long-term effects on cellular function, emphasizing the need for proper storage and handling.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as facilitating specific biochemical reactions. At higher doses, it can cause toxic or adverse effects, including skin and respiratory irritation . These findings highlight the importance of determining the appropriate dosage for experimental and therapeutic applications to minimize potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound’s role in the synthesis of ferrocene derivatives underscores its importance in organic chemistry and biochemistry

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its biochemical effects. The compound is likely transported by specific binding proteins or transporters, which facilitate its movement across cellular membranes . Its localization and accumulation within cells can influence its activity and function, impacting various biochemical processes.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Diisopropoxy-3-cyclobutene-1,2-dione can be synthesized through the esterification of squaric acid with isopropanol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3,4-Diisopropoxy-3-cyclobutene-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,4-Diisopropoxy-3-cyclobutene-1,2-dione has several applications in scientific research:

Comparison with Similar Compounds

Comparison:

Properties

IUPAC Name

3,4-di(propan-2-yloxy)cyclobut-3-ene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-5(2)13-9-7(11)8(12)10(9)14-6(3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCZPGGVPQXQGEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C(=O)C1=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50210692
Record name 3-Cyclobutene-1,2-dione, 3,4-diisopropoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50210692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61699-62-5
Record name 3-Cyclobutene-1,2-dione, 3,4-diisopropoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061699625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Cyclobutene-1,2-dione, 3,4-diisopropoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50210692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Diisopropoxy-3-cyclobutene-1,2-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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